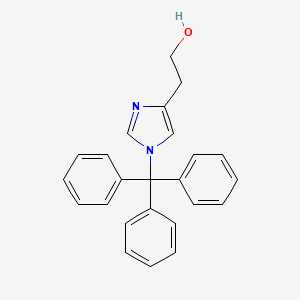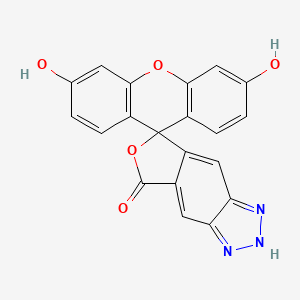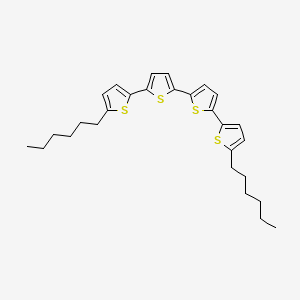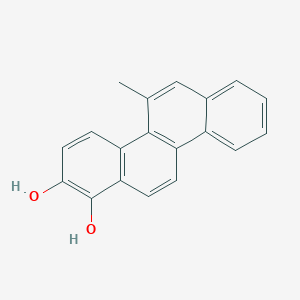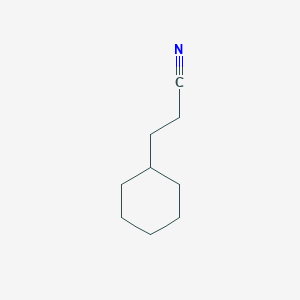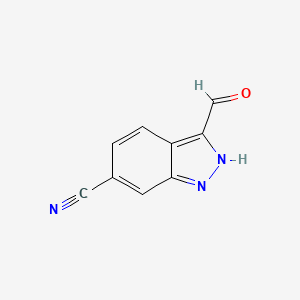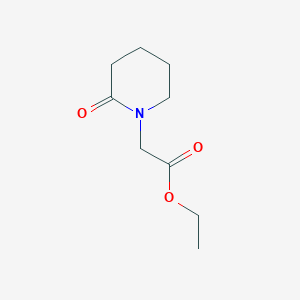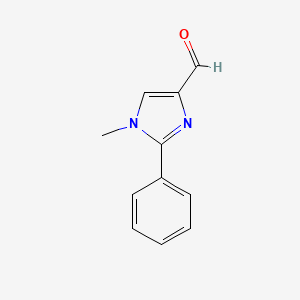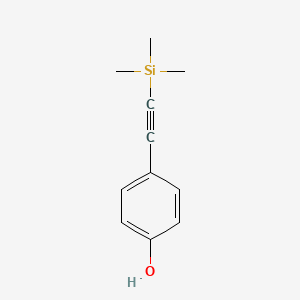![molecular formula C12H13N3 B1354867 [1,1'-Biphényl]-2,4,4'-triamine CAS No. 2835-69-0](/img/structure/B1354867.png)
[1,1'-Biphényl]-2,4,4'-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It’s notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Synthesis Analysis
Biphenyl can be formed from a coupling reaction between unreacted bromobenzene and Grignard reagent . The formation of the side product is favored by high concentrations of bromobenzene and increased reaction temperature .Molecular Structure Analysis
The biphenyl molecule consists of two connected phenyl rings . The 3D structure of biphenyl can be viewed using specific software .Chemical Reactions Analysis
Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It’s used in various chemical reactions, but specific reactions involving “[1,1’-Biphenyl]-2,4,4’-triamine” are not available in the sources I found.Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It’s insoluble in water, but soluble in typical organic solvents .Applications De Recherche Scientifique
Chimie organique synthétique
Les composés biphényliques, y compris le « [1,1'-Biphényl]-2,4,4'-triamine », constituent des squelettes fondamentaux en chimie organique synthétique et dans les produits naturels en raison de leur omniprésence dans les composés à activité médicinale, les médicaments commercialisés et les produits naturels . Ils subissent plusieurs réactions chimiques métalées liées aux échafaudages biphényliques telles que les réactions de Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination et diverses réactions de substitution électrophile .
Applications biologiques et médicinales
Les structures biphényliques jouent un rôle crucial dans les principes pharmaceutiques actifs (API). Elles sont utilisées pour produire une large gamme de médicaments ayant des activités pharmacologiques . Par exemple, un grand nombre de dérivés biphényliques sont brevetés et largement utilisés en médecine comme antiandrogènes, immunosuppresseurs, antifongiques, antibactériens, antimicrobiens, anti-inflammatoires, antiprolifératifs, contre l'ostéoporose, antihypertenseurs, antitumoraux, inhibiteurs de la β-glucuronidase, agents antileucémiques, hypotenseurs, anticholinestérasiques, antidiabétiques et antimalariques .
Applications électroniques
Les dérivés biphényliques sont utilisés pour produire des couches fluorescentes dans les diodes électroluminescentes organiques (OLED) . Ce sont des intermédiaires importants en chimie organique, outre le fait qu'ils constituent la partie structurelle d'une large gamme de composés ayant des applications électroniques .
Applications agricoles
Les dérivés biphényliques sont utilisés dans des produits destinés à l'agriculture . Ce sont des intermédiaires importants en chimie organique, outre le fait qu'ils constituent la partie structurelle d'une large gamme de composés ayant des applications agricoles .
Applications industrielles
Les biphényles étaient principalement utilisés comme fluides isolants électriques dans les condensateurs et les transformateurs . Ils étaient également utilisés comme fluides hydrauliques, de transfert de chaleur et de lubrification .
Applications de fabrication
Les PCB étaient mélangés à d'autres produits chimiques pour servir de plastifiant et d'ignifugeant, et utilisés dans une gamme de produits, notamment les mastics, les adhésifs, les plastiques et le papier carbone .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of [1,1’-Biphenyl]-2,4,4’-triamine is the programmed cell death protein 1 (PD-1) pathway . This pathway plays a crucial role in the immune system’s response to cancer cells. By targeting the PD-1 pathway, [1,1’-Biphenyl]-2,4,4’-triamine can potentially enhance the body’s ability to fight cancer .
Mode of Action
[1,1’-Biphenyl]-2,4,4’-triamine interacts with its targets by inhibiting the PD-1 pathway . This inhibition can result in an enhanced immune response against cancer cells. The compound’s interaction with the PD-1 pathway can potentially lead to changes in the immune system’s ability to recognize and destroy cancer cells .
Biochemical Pathways
The biochemical pathways affected by [1,1’-Biphenyl]-2,4,4’-triamine involve the degradation of polychlorinated biphenyls (PCBs) . The compound’s action can affect the biphenyl catabolic genes, leading to changes in the metabolic network responsible for PCB degradation . Downstream effects may include the formation of toxic metabolites and the degradation of chlorobenzoates .
Pharmacokinetics
The pharmacokinetics of [1,1’-Biphenyl]-2,4,4’-triamine involve its absorption, distribution, metabolism, and excretion (ADME) . These properties can impact the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
The molecular and cellular effects of [1,1’-Biphenyl]-2,4,4’-triamine’s action primarily involve changes in the immune response to cancer cells . By inhibiting the PD-1 pathway, [1,1’-Biphenyl]-2,4,4’-triamine can potentially enhance the immune system’s ability to recognize and destroy cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-2,4,4’-triamine . These factors can include temperature, pH, and the presence of other substances . For example, certain environmental chemicals might interact with [1,1’-Biphenyl]-2,4,4’-triamine, potentially affecting its stability and efficacy
Propriétés
IUPAC Name |
4-(4-aminophenyl)benzene-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H,13-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJHZZCVWDJKFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564136 |
Source


|
| Record name | [1,1'-Biphenyl]-2,4,4'-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2835-69-0 |
Source


|
| Record name | [1,1'-Biphenyl]-2,4,4'-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

